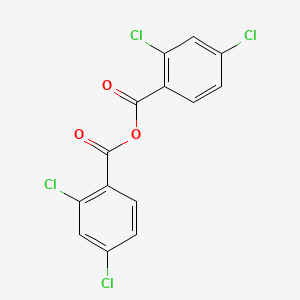
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is an organic compound that belongs to the class of chlorinated aromatic esters. This compound is characterized by the presence of two 2,4-dichlorobenzoyl groups connected through an ester linkage. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient mixing and temperature control systems. The reactants are added in stoichiometric amounts, and the reaction is monitored to ensure optimal yield and purity of the final product. The product is then purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution: Formation of substituted derivatives of this compound.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Applications De Recherche Scientifique
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This acylation process can modify the activity of enzymes and other proteins, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic Acid: A chlorinated benzoic acid with similar chemical properties.
2,4-Dichlorobenzoyl Chloride: A chlorinated benzoyl chloride used in similar synthetic applications.
2,4-Dichlorophenyl Acetate: An ester with a similar structure but different functional groups.
Uniqueness
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is unique due to its dual 2,4-dichlorobenzoyl groups connected through an ester linkage. This structure imparts specific chemical reactivity and properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
51417-52-8 |
|---|---|
Formule moléculaire |
C14H6Cl4O3 |
Poids moléculaire |
364.0 g/mol |
Nom IUPAC |
(2,4-dichlorobenzoyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-1-3-9(11(17)5-7)13(19)21-14(20)10-4-2-8(16)6-12(10)18/h1-6H |
Clé InChI |
MEIRCVABHWFXDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082481.png)
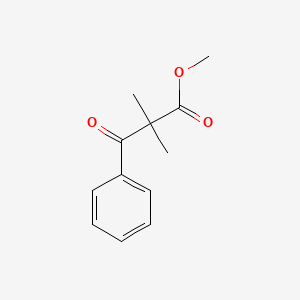
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)
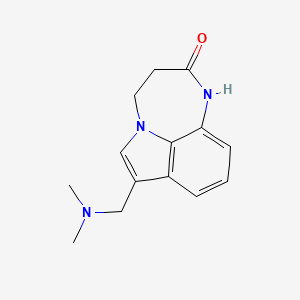
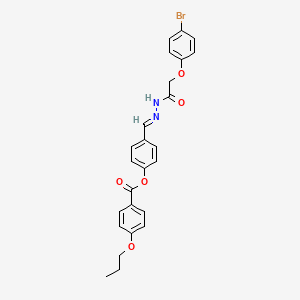
![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
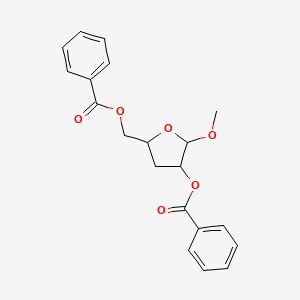
![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)

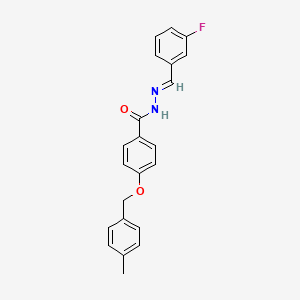
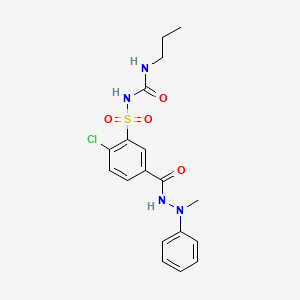
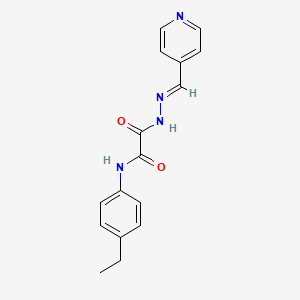
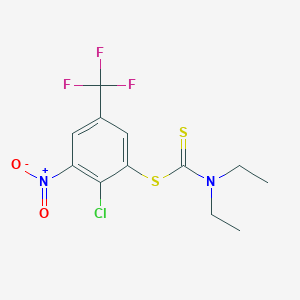
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
